molecular formula C7H7N5 B8484965 2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine

2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine

Cat. No. B8484965
M. Wt: 161.16 g/mol
InChI Key: MUPOQIZIMMTOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

2-(triazol-1-yl)pyridin-4-amine

InChI

InChI=1S/C7H7N5/c8-6-1-2-9-7(5-6)12-4-3-10-11-12/h1-5H,(H2,8,9)

InChI Key

MUPOQIZIMMTOKC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)N2C=CN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cesium carbonate (1.9 g) and 1H-1,2,3-triazole (540 mg) were added to a tube containing a DMF (2 ml) solution containing 2-chloropyridin-4-amine (500 mg) and the tube was sealed, followed by stirring at 180° C. for 6 hours. Water was added to the reaction solution, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate. Subsequently, the solvent was distilled away under reduced pressure. The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:3 to 0:1), and a white solid of 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine (75.7 mg) and brown oily matter of 2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine (25.1 mg) was thus obtained.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.